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Executive Summary
Cefpimizole Sodium is a third-generation cephalosporin antibiotic characterized by its broad

spectrum of activity. Understanding its pharmacokinetic and metabolic profile is crucial for

optimizing therapeutic regimens and ensuring clinical efficacy and safety. This technical guide

provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of

Cefpimizole Sodium, drawing from studies in both humans and animals. The data presented

herein demonstrates that Cefpimizole is primarily eliminated from the body through renal

excretion as an unchanged drug, with minimal evidence of metabolic transformation. This guide

details the experimental methodologies employed in these assessments and presents

quantitative data in a structured format to facilitate comparison and further research.

Pharmacokinetics in Humans
The pharmacokinetic profile of Cefpimizole Sodium in humans has been well-characterized

following both intravenous (IV) and intramuscular (IM) administration. The drug exhibits dose-

proportionality within the therapeutic range.

Intravenous Administration
Following intravenous infusion, the pharmacokinetics of Cefpimizole correspond to a two-

compartment model[1].
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Table 1: Pharmacokinetic Parameters of Cefpimizole Sodium in Humans after Single

Intravenous Infusion[1]

Parameter Value (Mean ± SD)

Doses Administered 1, 2, and 4 g

Apparent Volume of Distribution (Vd) 20.0 ± 3.5 L

Distribution Rate Constant (α) 2.24 ± 1.00 h⁻¹

Terminal Elimination Rate Constant (β) 0.358 ± 0.036 h⁻¹

Elimination Half-life (t½) 1.9 h

Total Body Clearance (CL) 118.6 ± 20.2 mL/min

Renal Clearance (CLr) 96.2 ± 17.3 mL/min

Urinary Excretion (as parent compound) ~80% of administered dose

Multiple-dose studies have indicated that no significant accumulation of Cefpimizole occurs

with repeated administration, and the pharmacokinetic parameters remain consistent with

single-dose studies[1].

Intramuscular Administration
After intramuscular injection, the pharmacokinetics of Cefpimizole fit a one-compartment model

with first-order absorption.

Table 2: Pharmacokinetic Parameters of Cefpimizole Sodium in Humans after Single

Intramuscular Administration
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Parameter Value (Mean ± SD)

Doses Administered 100 to 1000 mg

Apparent Volume of Distribution (Vd) 18.6 ± 3.4 L

Absorption Half-life (t½a) 0.27 h

Elimination Half-life (t½) 2.05 h

Total Body Clearance (CL) 102 ± 13 mL/min

Renal Clearance (CLr) 81 ± 13 mL/min

Urinary Excretion (as unchanged drug) 73 to 83% of administered dose

Similar to intravenous administration, multiple-dose intramuscular administration did not lead to

drug accumulation, and the pharmacokinetic profile remained stable.

Distribution
Cefpimizole distributes into various body tissues. Only the unbound fraction of the drug is able

to penetrate into the extravascular space to exert its antibacterial effect[2].

Tissue Distribution in Humans
Studies in patients undergoing hysterectomy have provided insight into the tissue penetration

of Cefpimizole in gynecological tissues. Following a 1-gram intravenous administration,

Cefpimizole concentrations were measured in various tissues.

Table 3: Tissue Concentrations of Cefpimizole in Gynecological Tissues 43 Minutes After a 1g

IV Dose
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Tissue Concentration (µg/g)

Ovary 30.0 - 49.5

Oviduct 30.0 - 49.5

Myometrium 30.0 - 49.5

Cervix Uteri 30.0 - 49.5

Portio Vaginalis 30.0 - 49.5

These tissue concentrations represented 39.0% to 64.4% of the concentration found in the

uterine arterial blood at the same time point.

Protein Binding
The extent of plasma protein binding influences the distribution of cephalosporins. While

specific protein binding percentages for Cefpimizole Sodium are not extensively detailed in

the readily available literature, it is a critical parameter for understanding the free drug

concentration available for therapeutic action. The unbound fraction is what equilibrates with

the extravascular space and is responsible for the antibacterial effect[2].

Metabolism
A significant aspect of the in vivo profile of Cefpimizole Sodium is its limited metabolism. High-

pressure liquid chromatographic (HPLC) analysis of plasma and urine samples from human

subjects following both single and multiple intravenous doses did not reveal any peaks that

could be attributed to metabolites of Cefpimizole[1]. This suggests that the drug is not

significantly biotransformed in the body.

The primary mechanism of elimination is renal excretion of the parent compound[1][3].

Approximately 80% of an intravenously administered dose is recovered as the unchanged drug

in the urine[1][3]. This lack of significant metabolism indicates that the liver does not play a

major role in the clearance of Cefpimizole.
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Cefpimizole Sodium In Vivo Fate

Excretion
The kidneys are the primary route of elimination for Cefpimizole Sodium.

Urinary Excretion: As highlighted previously, approximately 80% of an intravenous dose and

73-83% of an intramuscular dose are excreted as the unchanged parent compound in the

urine[1][3].

Renal Clearance: The renal clearance of Cefpimizole is high, accounting for a major portion

of the total body clearance[1][3].

Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of

Cefpimizole Sodium.

Human Pharmacokinetic Studies
Study Design:

Intravenous Studies: Single and multiple-dose studies were conducted with 20-minute

intravenous infusions of 1, 2, and 4 grams of Cefpimizole Sodium[1].

Intramuscular Studies: Single doses ranging from 100 to 1000 mg and multiple doses from

500 to 2000 mg (administered twice daily for 6 or 11 days) were evaluated.

Sample Collection:
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Blood Samples: Venous blood samples were collected at predetermined time points into

heparinized tubes. Plasma was separated by centrifugation and stored frozen until analysis.

Urine Samples: Urine was collected over specified intervals, and the volume was recorded.

Aliquots were stored frozen prior to analysis.

Analytical Methodology:

High-Pressure Liquid Chromatography (HPLC): The concentration of Cefpimizole in plasma

and urine was determined using a validated HPLC method with ultraviolet (UV) detection[1].

While specific details of the chromatographic conditions were not fully described in the cited

abstracts, a general workflow can be inferred.

Sample Preparation HPLC Analysis

Plasma or Urine Sample Protein Precipitation
(e.g., with acid or organic solvent) Centrifugation Supernatant Collection Injection onto

HPLC Column Chromatographic Separation UV Detection Quantification

Click to download full resolution via product page

General HPLC Workflow for Cefpimizole

Pharmacokinetic Analysis:

Plasma concentration-time data was analyzed using appropriate compartmental models

(two-compartment for IV, one-compartment for IM) to determine pharmacokinetic parameters

such as volume of distribution, clearance, and elimination half-life[1].

Tissue Distribution Study
Study Population:

Patients with uterine myoma scheduled for hysterectomy.

Dosing and Sample Collection:
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A single 1-gram dose of Cefpimizole was administered intravenously between 43 and 299

minutes before surgery.

During surgery, samples of ovary, oviduct, myometrium, cervix uteri, portio vaginalis, and

uterine arterial blood were collected.

Sample Analysis:

Tissue samples were homogenized, and the concentration of Cefpimizole was determined,

likely using a method similar to the HPLC assay for plasma and urine.

Conclusion
The in vivo pharmacokinetic profile of Cefpimizole Sodium is characterized by predictable,

dose-proportional behavior. The drug is well-absorbed after intramuscular administration and

distributes into various tissues. A key feature of Cefpimizole is its limited metabolism, with the

majority of the drug being eliminated unchanged through renal excretion. This profile suggests

that dosage adjustments may be necessary in patients with impaired renal function, while

hepatic impairment is less likely to impact its clearance significantly. The lack of significant

metabolism also reduces the potential for drug-drug interactions involving metabolic pathways.

This comprehensive understanding of the pharmacokinetics and metabolism of Cefpimizole
Sodium is essential for its safe and effective use in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and
Metabolism of Cefpimizole Sodium in vivo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668869#pharmacokinetics-and-metabolism-of-
cefpimizole-sodium-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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